4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol
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Overview
Description
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a nitrobenzenesulfonyl group, a pyridyl group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene to form nitrobenzenesulfonyl chloride.
Amination: The reaction of nitrobenzenesulfonyl chloride with N-methylamine to form N-methyl-N-4’-nitrobenzenesulfonylamine.
Coupling: The coupling of N-methyl-N-4’-nitrobenzenesulfonylamine with 3-pyridyl-1-butanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of N-methyl-N-4’-aminobenzenesulfonyl-amino-1-(3-pyridyl)-1-butanol.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridyl group can bind to nucleic acids and other biomolecules, affecting their function. The overall effect of the compound depends on the specific biological context and the concentration used.
Comparison with Similar Compounds
Similar Compounds
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-pentanol: Similar structure but with a different length of the aliphatic chain.
Uniqueness
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its unique structure allows for specific interactions that are not possible with other similar compounds, making it a valuable tool in scientific research.
Properties
CAS No. |
1346602-20-7 |
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Molecular Formula |
C16H19N3O5S |
Molecular Weight |
365.404 |
IUPAC Name |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3 |
InChI Key |
GRYXOLRDXQCYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
Origin of Product |
United States |
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